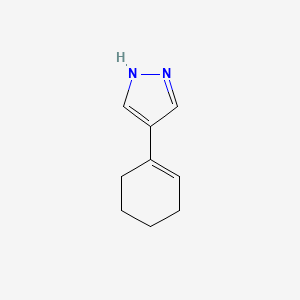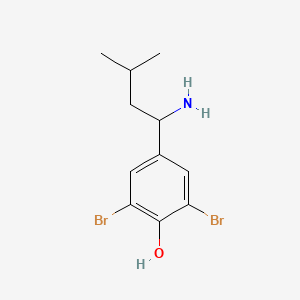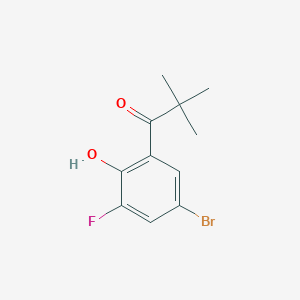
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C11H12BrFO2 It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a dimethylpropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydroxylation: The hydroxyl group is added via hydroxylation reactions, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Ketone Formation: The final step involves the formation of the ketone group through Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of a carboxylic acid or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows for specific binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.
相似化合物的比较
Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(3-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Bromo-3-methyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
Uniqueness
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties
属性
分子式 |
C11H12BrFO2 |
|---|---|
分子量 |
275.11 g/mol |
IUPAC 名称 |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3 |
InChI 键 |
SKWJLZUOXRSVRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C1=C(C(=CC(=C1)Br)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


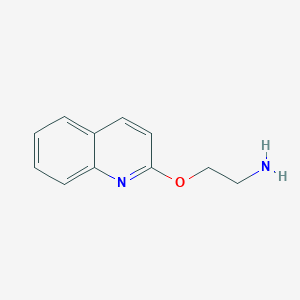
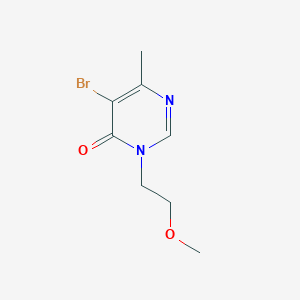
![N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B15271597.png)

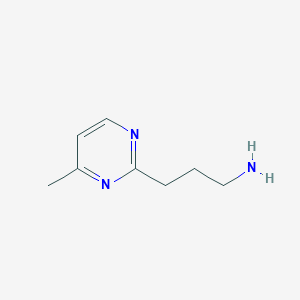
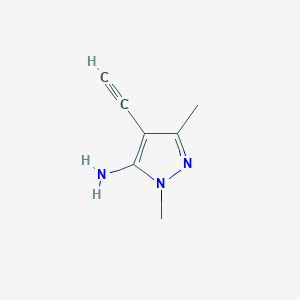
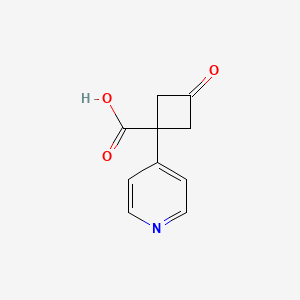
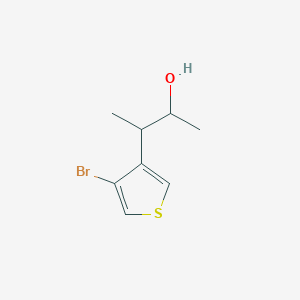
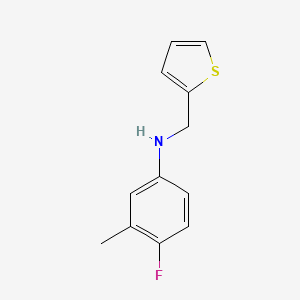
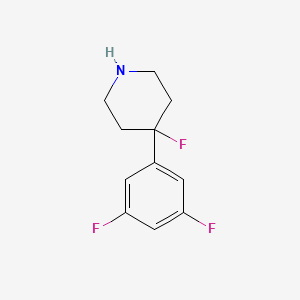
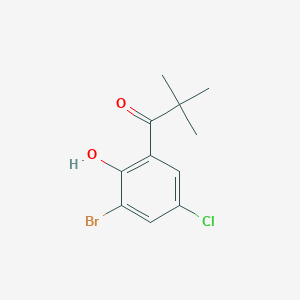
![2-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B15271652.png)
